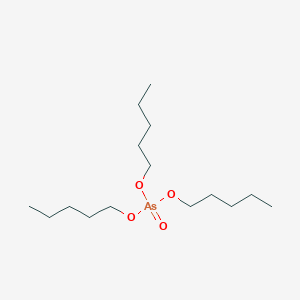

Tripentyl arsenate

Description

Tripentyl arsenate (CAS 5852-59-5) is an organic arsenical compound featuring a pentavalent arsenic center bonded to three pentyl groups and one oxygen atom via an ester linkage. Unlike inorganic arsenates (e.g., sodium arsenate, Na₃AsO₄), this compound’s organic substituents confer distinct physicochemical properties, including increased lipophilicity and altered hydrolysis kinetics .

Properties

CAS No. |

15063-75-9 |

|---|---|

Molecular Formula |

C15H33AsO4 |

Molecular Weight |

352.34 g/mol |

IUPAC Name |

tripentyl arsorate |

InChI |

InChI=1S/C15H33AsO4/c1-4-7-10-13-18-16(17,19-14-11-8-5-2)20-15-12-9-6-3/h4-15H2,1-3H3 |

InChI Key |

CBBWFYMPUPLRAO-UHFFFAOYSA-N |

SMILES |

CCCCCO[As](=O)(OCCCCC)OCCCCC |

Canonical SMILES |

CCCCCO[As](=O)(OCCCCC)OCCCCC |

Synonyms |

Arsenic acid tripentyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues: Arsenate vs. Phosphate Esters

Arsenate and phosphate derivatives share striking similarities due to the analogous geometries and charges of AsO₄³⁻ and PO₄³⁻. However, arsenate esters like tripentyl arsenate exhibit markedly faster hydrolysis rates compared to phosphate esters. For example, glucose-6-arsenate hydrolyzes ~10⁵ times faster than glucose-6-phosphate, a phenomenon attributed to the weaker As–O bond strength and greater lability of arsenate esters . This rapid hydrolysis implies that this compound may release inorganic arsenate (AsO₄³⁻) in aqueous environments, which can then enter biogeochemical cycles or interact with biological systems .

Table 1: Hydrolysis Rate Constants of Selected Esters

| Compound | Hydrolysis Rate Constant (k, s⁻¹) | Reference |

|---|---|---|

| Glucose-6-arsenate | 1.2 × 10⁻³ | |

| Glucose-6-phosphate | 1.1 × 10⁻⁸ | |

| This compound* | Estimated >10⁻³ | Inferred |

*Estimated based on structural analogy to glucose-6-arsenate.

Toxicity Profiles: Organic vs. Inorganic Arsenicals

The toxicity of arsenic compounds is highly dependent on oxidation state and organic/inorganic speciation:

- Inorganic arsenate (As⁵⁺): Exhibits acute toxicity (e.g., sodium arsenate IC₅₀ = 6 mM in cell viability assays) due to interference with phosphate-dependent metabolic pathways .

- Inorganic arsenite (As³⁺): More toxic than arsenate; inhibits selenoprotein synthesis at low concentrations (e.g., 10 µM) .

- Organic arsenicals: this compound’s toxicity is likely intermediate. While its lipophilic pentyl groups may enhance cellular uptake, its pentavalent state and esterification reduce direct reactivity compared to inorganic arsenite. For comparison, arsenobetaine (a marine-derived organic arsenical) is non-toxic and even enhances cell viability .

Table 2: Toxicity Comparison of Selected Arsenicals

*Toxicity inferred from structural and metabolic parallels.

Environmental Behavior and Microbial Interactions

This compound’s environmental fate is closely tied to its hydrolysis into inorganic arsenate, which is subject to microbial reduction. Pseudomonas strains, for instance, reduce arsenate to arsenite via arsC (detoxification) or arrAB (dissimilatory reduction) pathways, even in the presence of competing electron acceptors like nitrate or sulfate .

In contrast, mineral-bound arsenates (e.g., scorodite, FeAsO₄·2H₂O) exhibit greater stability, with arsenic immobilized in crystalline structures . This compound, however, lacks such mineralogical interactions due to its organic structure, rendering it more mobile in aqueous systems.

Solubility and Industrial Relevance

This compound’s solubility in organic solvents (e.g., lipids) likely exceeds that of inorganic arsenates, which are more water-soluble. This property could influence its use as a plasticizer or stabilizer, though regulatory concerns persist. Uranyl arsenates (e.g., UO₂(AsO₄)₂), for example, demonstrate higher solubility than analogous phosphates, a trend that may extend to organic arsenate esters .

Q & A

Basic: What are the established methodologies for synthesizing and characterizing tripentyl arsenate?

Answer:

this compound (CAS 5852-59-5) is synthesized via esterification of arsenic acid with pentanol under controlled conditions. A typical procedure involves refluxing arsenic acid with excess pentanol in the presence of a catalyst (e.g., sulfuric acid) to drive ester formation . Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): To confirm the molecular structure by analyzing proton (¹H) and carbon-13 (¹³C) environments.

- Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis.

- Elemental Analysis: To validate the arsenic-to-organic ligand ratio.

Experimental design should prioritize inert atmospheric conditions to prevent oxidation, with rigorous purity checks using high-performance liquid chromatography (HPLC) .

Basic: How can researchers ensure safe handling and storage of this compound in laboratory settings?

Answer:

this compound, like most organoarsenic compounds, requires stringent safety protocols due to its potential toxicity and reactivity:

- Containment: Use fume hoods and gloveboxes to minimize inhalation/contact risks.

- Storage: Keep in amber glass bottles under inert gas (e.g., argon) at 4°C to prevent degradation.

- Waste Disposal: Follow institutional guidelines for arsenic-containing waste, including neutralization with chelating agents before disposal.

Documentation of Material Safety Data Sheets (MSDS) and adherence to OSHA/REACH regulations are critical. Experimental plans should include risk assessments and emergency response protocols .

Advanced: What experimental strategies address contradictions in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity data (e.g., LD50 values) often arise from variations in experimental models, exposure routes, or sample purity. Methodological solutions include:

- Comparative Dose-Response Studies: Replicate experiments across multiple model organisms (e.g., zebrafish, rodents) using standardized dosing protocols.

- Purity Validation: Ensure batch-to-batch consistency via HPLC and inductively coupled plasma mass spectrometry (ICP-MS) to rule out impurities.

- Meta-Analysis: Statistically synthesize existing data to identify confounding variables (e.g., solvent choice, exposure duration) .

Triangulation of in vitro (cell culture) and in vivo data enhances reliability .

Advanced: How can researchers evaluate the environmental persistence and degradation pathways of this compound?

Answer:

To assess environmental behavior:

- Abiotic Degradation: Conduct hydrolysis studies under varying pH/temperature conditions, monitored via UV-Vis spectroscopy or gas chromatography (GC).

- Biotic Degradation: Use microbial consortia from contaminated sites to identify biodegradation metabolites (e.g., LC-MS/MS analysis).

- Soil/Water Partitioning Experiments: Measure adsorption coefficients (Kd) using batch equilibration methods and model mobility via column leaching tests.

Data interpretation should integrate kinetic modeling (e.g., first-order decay constants) and cross-reference with analogous organoarsenic compounds .

Advanced: What methodological challenges arise in comparative studies of this compound and other alkyl arsenates?

Answer:

Key challenges include:

- Structural Variability: Differences in alkyl chain length (e.g., triethyl vs. This compound) affect solubility and reactivity. Use quantitative structure-activity relationship (QSAR) models to predict trends.

- Analytical Interference: Co-elution in chromatographic systems may occur; optimize separation using ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC).

- Toxicity Mechanism Differentiation: Employ transcriptomic or proteomic profiling to distinguish arsenic-specific pathways from alkyl group effects.

Standardized protocols for solvent systems and biological models reduce variability .

Basic: What spectroscopic and chromatographic techniques are optimal for quantifying this compound in complex matrices?

Answer:

- ICP-MS: For total arsenic quantification with detection limits <1 ppb.

- HPLC-ICP-MS: Couples separation with elemental detection to distinguish this compound from inorganic arsenic species.

- Gas Chromatography (GC): Suitable for volatile derivatives; pre-column derivatization with trimethylsilyl reagents enhances volatility.

Matrix effects (e.g., soil, biological fluids) require validation via spike-and-recovery experiments and internal standardization (e.g., germanium as an internal reference) .

Advanced: How can researchers design studies to elucidate the metabolic fate of this compound in mammalian systems?

Answer:

- Isotopic Labeling: Synthesize ¹³C-labeled this compound to track metabolic pathways via tandem mass spectrometry (MS/MS).

- Hepatocyte Assays: Use primary liver cells to identify phase I/II metabolites (e.g., hydroxylation, glutathione conjugation).

- In Vivo Biomonitoring: Collect urine/feces from dosed animals for metabolite profiling.

Data should be contextualized with computational toxicokinetic models (e.g., PBPK modeling) to predict human metabolic outcomes .

Basic: What are the key considerations for ensuring reproducibility in this compound synthesis?

Answer:

- Catalyst Purity: Impurities in sulfuric acid or pentanol can yield side products; use ACS-grade reagents.

- Reaction Monitoring: Track esterification progress via FTIR (disappearance of -OH peaks) or titrimetric methods.

- Post-Synthesis Purification: Employ fractional distillation or column chromatography to isolate this compound from unreacted precursors.

Detailed procedural logs and peer validation of spectral data are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.